molecular formula C16H17FN2O3 B6671137 N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(1,2-oxazol-3-yl)acetamide

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(1,2-oxazol-3-yl)acetamide

Cat. No.: B6671137
M. Wt: 304.32 g/mol
InChI Key: LASGIRLGBZUMHY-LRDDRELGSA-N
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Description

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(1,2-oxazol-3-yl)acetamide is a synthetic organic compound characterized by its unique structural components, including a fluorophenyl group, an oxolane ring, and an oxazole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c17-13-3-1-11(2-4-13)16-12(5-7-21-16)10-18-15(20)9-14-6-8-22-19-14/h1-4,6,8,12,16H,5,7,9-10H2,(H,18,20)/t12-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASGIRLGBZUMHY-LRDDRELGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CNC(=O)CC2=NOC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1CNC(=O)CC2=NOC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(1,2-oxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the oxolane intermediate.

    Synthesis of the Oxazole Moiety: The oxazole ring is usually formed via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the oxolane and oxazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of lactones or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it into an amine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of nitro, sulfonyl, or other functional groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(1,2-oxazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate specific molecular pathways is of particular interest in the treatment of various diseases.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the oxolane and oxazole rings contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2R,3S)-2-(4-chlorophenyl)oxolan-3-yl]methyl]-2-(1,2-oxazol-3-yl)acetamide
  • N-[[(2R,3S)-2-(4-bromophenyl)oxolan-3-yl]methyl]-2-(1,2-oxazol-3-yl)acetamide
  • N-[[(2R,3S)-2-(4-methylphenyl)oxolan-3-yl]methyl]-2-(1,2-oxazol-3-yl)acetamide

Uniqueness

Compared to its analogs, N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-(1,2-oxazol-3-yl)acetamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity, making it a more potent and selective agent in various applications.

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